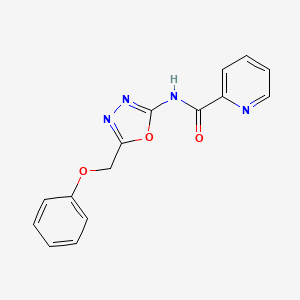

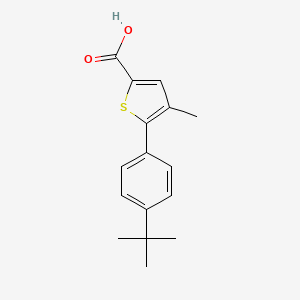

![molecular formula C18H16FN3O3S B2699074 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide CAS No. 895806-20-9](/img/structure/B2699074.png)

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide” is a chemical compound . It is related to a series of compounds that have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

While specific synthesis details for “N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed as novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .科学的研究の応用

Cyclooxygenase Inhibition for Pain Management N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamides have been investigated for their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, without significantly affecting cyclooxygenase-1 (COX-1). This selective inhibition suggests potential for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, exemplified by the compound JTE-522, which demonstrated potent, selective COX-2 inhibition and is in phase II clinical trials (Hashimoto et al., 2002).

Antitumor and Anticancer Potential Compounds structurally related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide have shown considerable antitumor activity. Notably, novel sulfonamide-Schiff's bases and their derivatives have demonstrated cytotoxic effects against breast and cervix carcinoma cell lines, highlighting their potential as anticancer agents. Molecular docking studies suggest these compounds may act as protein tyrosine kinase (PTK) inhibitors, indicating a broad spectrum of therapeutic applications in oncology (Kamel et al., 2010).

Neuropharmacological Applications Research into N-phenylbenzenesulfonamide derivatives has expanded into neuropharmacology, focusing on selective serotonin receptor antagonism. Studies have identified compounds such as SB-357134, which exhibits high selectivity for the 5-HT6 receptor, potentially improving cognitive functions and offering therapeutic options for neuropsychiatric disorders (Stean et al., 2002).

Chemical Synthesis and Medicinal Chemistry Innovations The versatility of N-phenylbenzenesulfonamide derivatives in chemical synthesis and medicinal chemistry is noteworthy. Copper-catalyzed intermolecular aminoazidation of alkenes using N-fluorobenzenesulfonimide as a radical precursor is an example of their utility in generating valuable amine derivatives (Zhang & Studer, 2014). Furthermore, the development of sterically demanding fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide highlights the role of these compounds in facilitating enantioselective fluorination, crucial for synthesizing biologically active molecules (Yasui et al., 2011).

特性

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S/c1-2-25-18-11-10-17(20-21-18)13-4-3-5-15(12-13)22-26(23,24)16-8-6-14(19)7-9-16/h3-12,22H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBPJFXWHXZHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

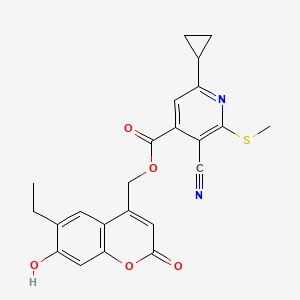

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

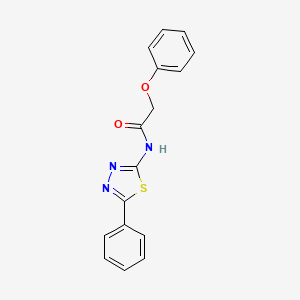

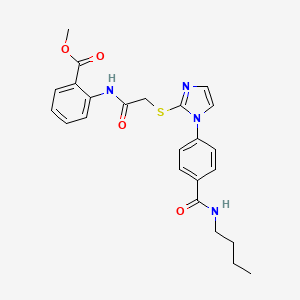

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)

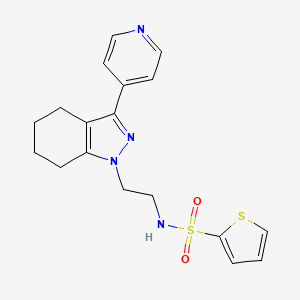

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)

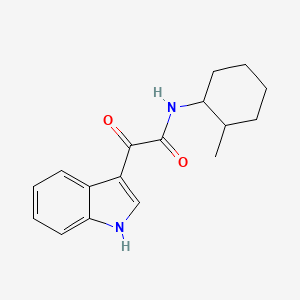

![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)

![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)